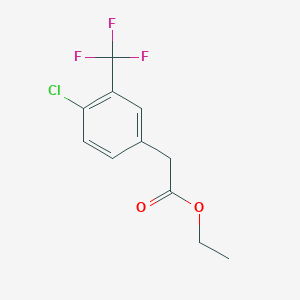
Ethyl 4-chloro-3-(trifluoromethyl)phenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-chloro-3-(trifluoromethyl)phenylacetate is an organic compound with the molecular formula C10H9ClF3O2 It is a derivative of phenylacetate, where the phenyl ring is substituted with a chlorine atom at the 4-position and a trifluoromethyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-chloro-3-(trifluoromethyl)phenylacetate typically involves the esterification of 4-chloro-3-(trifluoromethyl)phenylacetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
4-chloro-3-(trifluoromethyl)phenylacetic acid+ethanolH2SO4Ethyl 4-chloro-3-(trifluoromethyl)phenylacetate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-3-(trifluoromethyl)phenylacetate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate can be used in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products Formed
Nucleophilic substitution: Products include substituted phenylacetates, depending on the nucleophile used.
Oxidation: The major product is 4-chloro-3-(trifluoromethyl)phenylacetic acid.
Reduction: The major product is 4-chloro-3-(trifluoromethyl)phenylethanol.
Scientific Research Applications
Ethyl 4-chloro-3-(trifluoromethyl)phenylacetate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.
Materials Science: The compound’s unique chemical properties make it useful in the development of advanced materials, such as polymers and coatings.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-chloro-3-(trifluoromethyl)phenylacetate depends on its specific application. In medicinal chemistry, it may act as a prodrug, undergoing metabolic conversion to an active form that interacts with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its target site.
Comparison with Similar Compounds
Ethyl 4-chloro-3-(trifluoromethyl)phenylacetate can be compared with other phenylacetate derivatives, such as:
Ethyl 4-chlorophenylacetate: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activity.
Ethyl 3-(trifluoromethyl)phenylacetate: Lacks the chlorine atom, leading to variations in reactivity and application.
Ethyl 4-bromo-3-(trifluoromethyl)phenylacetate:
The presence of both chlorine and trifluoromethyl groups in this compound makes it unique, providing a balance of electronic and steric effects that can be advantageous in various chemical and biological contexts.
Properties
Molecular Formula |
C11H10ClF3O2 |
|---|---|
Molecular Weight |
266.64 g/mol |
IUPAC Name |
ethyl 2-[4-chloro-3-(trifluoromethyl)phenyl]acetate |
InChI |
InChI=1S/C11H10ClF3O2/c1-2-17-10(16)6-7-3-4-9(12)8(5-7)11(13,14)15/h3-5H,2,6H2,1H3 |
InChI Key |
ARHFVMQRGZUCQU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















